molecular formula C7H7NO3S B8394732 2-Methylthio-5-nitrophenol

2-Methylthio-5-nitrophenol

Cat. No.: B8394732
M. Wt: 185.20 g/mol
InChI Key: OSTIERIVMFVGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthio-5-nitrophenol is a chemical compound for research and industrial applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Applications: This compound may serve as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds. The presence of both nitro and methylthio functional groups makes it a potential intermediate for pharmaceuticals, agrochemicals, and material science research. It could be utilized in the synthesis of dyes, pigments, and other novel organic materials. Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Researchers are responsible for verifying the compound's suitability for their specific application and for handling it in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

2-methylsulfanyl-5-nitrophenol

InChI

InChI=1S/C7H7NO3S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3

InChI Key

OSTIERIVMFVGIW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
2-Methylthio-5-nitrophenol serves as an important building block in organic synthesis. Its derivatives are utilized in the preparation of more complex molecules, especially in the pharmaceutical industry. The compound's reactivity allows it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks, making it a versatile reagent in synthetic pathways .

Case Study: Synthesis of Anticancer Agents
In a recent study, researchers synthesized N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine as a potential anticancer agent. The synthesis involved using this compound as a precursor, highlighting its significance in developing new therapeutic agents against chronic myeloid leukemia .

Pharmaceutical Research

Drug Development:
The compound has been explored for its potential therapeutic applications, particularly against various cancers. Its structural properties facilitate interactions with biological targets, making it a candidate for drug design .

Biological Activity:
Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, one study reported that a derivative demonstrated potent inhibition of MCF-7 breast cancer cell viability, inducing apoptosis through increased caspase activity .

Environmental Applications

Photochemistry Studies:
The photochemical behavior of this compound has been studied to understand its environmental impact and degradation pathways. Research shows that this compound can undergo photodegradation under UV light, which is crucial for assessing its persistence in the environment .

Toxicological Studies:
Toxicological assessments indicate that while this compound exhibits low acute toxicity, further studies are necessary to evaluate chronic exposure effects. This information is vital for understanding its safety profile in both laboratory and environmental contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-Methylthio-5-nitrophenol include nitrophenol derivatives with varying substituents (e.g., methoxy, methyl, or halogenated groups). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Applications Hazards
This compound Not provided C₇H₇NO₃S -SCH₃ (C2), -NO₂ (C5) Organic synthesis, precursor Toxicological properties not fully studied
5-Methoxy-2-nitrophenol Not provided C₇H₇NO₄ -OCH₃ (C5), -NO₂ (C2) Research applications Not specified
3-Methoxy-5-nitrophenol 7145-49-5 C₇H₇NO₄ -OCH₃ (C3), -NO₂ (C5) Laboratory research Not classified
5-Methyl-2-nitrophenol 700-38-9 C₇H₇NO₃ -CH₃ (C5), -NO₂ (C2) Pharmaceuticals, synthesis Irritant (use PPE)
2-Methyl-5-nitrophenol Not provided C₇H₇NO₃ -CH₃ (C2), -NO₂ (C5) Pharmaceuticals Handle with PPE
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol 309727-48-8 C₁₃H₇ClF₃NO₄ -O-C₆H₃(Cl)(CF₃) (C5), -NO₂ (C2) Specialized synthesis Irritant

Research Findings

  • Yield and Purity: this compound synthesis achieves moderate yields (~43%) after recrystallization , whereas 5-Methyl-2-nitrophenol is commercially available in high purity (97%) .
  • Functional Utility: The methylthio group in this compound enables unique reactivity in forming carbon-carbon bonds via Wittig reactions, unlike methoxy or methyl analogs .

Preparation Methods

Direct Nitration of 2-Methylthiophenol

The direct nitration of 2-methylthiophenol offers a straightforward route to 2-methylthio-5-nitrophenol. The methylthio group, an ortho/para-directing substituent, facilitates nitration at the para position relative to itself (position 5). In practice, this reaction employs mixed acid (HNO₃/H₂SO₄) at low temperatures (-10°C to 10°C) to minimize over-nitration. For example, a protocol adapted from the nitration of o-toluidine involves dissolving 2-methylthiophenol in concentrated sulfuric acid, followed by dropwise addition of nitric acid. The crude product is neutralized with NaOH, yielding this compound with ~85% purity. However, this method often produces minor isomers (e.g., 3-methylthio-2-nitrophenol), necessitating steam distillation or column chromatography for purification.

Regioselectivity Challenges and Solutions

Nitration regioselectivity is influenced by the electronic effects of the methylthio group. Computational studies suggest that the nitro group preferentially occupies the position maximally activated by the methylthio group’s electron-donating resonance effects. Experimental validation using HPLC and ¹H-NMR confirms that nitration at 10°C in fuming HNO₃/H₂SO₄ achieves >90% para selectivity.

Diazotization and Thiolation of 2-Methyl-5-nitroaniline

Diazonium Salt Formation

A two-step synthesis begins with 2-methyl-5-nitroaniline, a compound synthesized via nitration of o-toluidine in mixed acid. Diazotization of the amino group is achieved using NaNO₂ in H₂SO₄ at 0–5°C, forming a stable diazonium salt intermediate. This intermediate is highly reactive, enabling substitution with sulfur nucleophiles.

Thiolation and Methylation

The diazonium salt is treated with potassium thioacetate (KSAc) in the presence of CuSO₄, yielding 2-methyl-5-nitrophenyl thioacetate. Subsequent hydrolysis with NaOH liberates the thiol (-SH), which is methylated using methyl iodide (CH₃I) in alkaline conditions. This method, adapted from guanidinium nitrate syntheses, achieves an overall yield of 65–70%. Critical parameters include:

  • Temperature control : Diazotization below 5°C prevents decomposition.

  • Catalyst use : Cu⁺ ions accelerate thioacetate substitution.

Nucleophilic Aromatic Substitution of Activated Intermediates

Displacement of Sulfonic Acid Groups

Sulfonation-nitrolysis sequences, as described in di-m-cresyl carbonate syntheses, are adapted for this compound. 5-Nitrophenol-2-sulfonic acid is synthesized via sulfonation (H₂SO₄, 140°C) followed by nitration. The sulfonic acid group is displaced by sodium methylthiolate (NaSCH₃) under high-temperature (150°C) reflux in DMF, yielding the target compound. This method benefits from the sulfonic group’s superior leaving ability, though prolonged heating risks nitro group reduction.

Halogen-Methylthiol Exchange

2-Chloro-5-nitrophenol undergoes nucleophilic substitution with NaSCH₃ in the presence of CuI (Ullmann-type reaction). Optimized conditions (120°C, DMSO, 24h) achieve 75% conversion, though competing hydrolysis to 5-nitrophenol necessitates careful drying.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Challenges
Direct Nitration2-MethylthiophenolHNO₃, H₂SO₄70–8585–90Isomer formation, purification
Diazotization-Thiolation2-Methyl-5-nitroanilineNaNO₂, KSAc, CH₃I65–7090–95Multi-step, intermediate stability
Sulfonic Acid Displacement5-NitrophenolH₂SO₄, NaSCH₃60–6580–85High temps, side reactions
Halogen Substitution2-Chloro-5-nitrophenolNaSCH₃, CuI70–7585–90Hydrolysis, catalyst cost

Industrial-Scale Considerations

Green Chemistry Approaches

Recent advances emphasize solvent-free nitration and catalytic methylation using dimethyl carbonate . These methods reduce waste and improve atom economy, aligning with sustainable manufacturing trends.

Q & A

Basic: What are the recommended synthetic routes for 2-Methylthio-5-nitrophenol, and how do reaction parameters influence yield?

Methodological Answer:
Two primary synthetic strategies are documented:

  • Wittig Condensation : Reacting 2-methylthio-5-nitrobenzaldehyde with a phosphonium salt to form olefin intermediates. Reaction efficiency depends on the solvent polarity (e.g., THF vs. DMF), temperature (optimized at 60–80°C), and catalyst choice (e.g., NaH as a base). Excess aldehyde may improve yields but risks side-product formation .
  • Etherification : Condensation of this compound with alkyl halides. Steric hindrance from the nitro and methylthio groups necessitates prolonged reaction times (12–24 hrs) and elevated temperatures (80–100°C). Catalytic iodide salts (e.g., KI) enhance nucleophilic substitution .
    Key Consideration : Monitor reaction progress via TLC or HPLC to optimize quenching times and minimize decomposition.

Advanced: How can researchers resolve discrepancies in thermodynamic data (e.g., melting points, solubility) reported for this compound?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Cross-Validate Data : Compare experimental results with NIST-standardized measurements (e.g., phase change data, IR spectra) .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify impurities. For example, residual solvents or nitrophenol isomers can skew melting points .
  • Crystallization Studies : Recrystallize the compound in solvents like ethanol or dichloromethane to isolate stable polymorphs. DSC analysis can confirm polymorphic transitions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., NO₂ stretching at 1520–1350 cm⁻¹, S-CH₃ at 700–600 cm⁻¹). Compare peaks with NIST reference spectra .
  • NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns. ¹³C NMR detects nitro group deshielding effects .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 199 (M⁺) and fragmentation patterns (e.g., loss of NO₂ or SCH₃ groups) .

Advanced: How does the instability of carbobenzyloxy (Cbz) protecting groups impact the synthesis of this compound derivatives?

Methodological Answer:
The Cbz group, while widely used, can undergo unexpected cleavage under mild acidic or reductive conditions due to electron-withdrawing effects from the nitro and methylthio groups. Mitigation strategies include:

  • Alternative Protecting Groups : Use tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), which are more stable under acidic conditions .
  • Modified Reaction Conditions : Conduct reactions under inert atmospheres (N₂/Ar) and avoid protic solvents. Monitor pH to prevent premature deprotection .
  • Real-Time Monitoring : Employ LC-MS to track protecting group stability during multi-step syntheses.

Basic: What solvent systems are optimal for studying the solubility and reactivity of this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF enhance solubility due to strong dipole interactions with the nitro group. Ideal for reactions requiring high concentrations (e.g., SNAr substitutions) .
  • Hydrogen-Bonding Solvents : Methanol or ethanol are suitable for recrystallization but may reduce electrophilicity in nucleophilic reactions.
  • Experimental Protocol : Conduct a solubility screen (e.g., 10 mg/mL in 10 solvents) and measure via UV-Vis at λₐᵦₛ ~350 nm (nitroaromatic absorbance) .

Advanced: What mechanistic insights explain the photodegradation pathways of this compound in environmental matrices?

Methodological Answer:
Photodegradation is influenced by the nitro group’s electron-withdrawing effect and the methylthio group’s susceptibility to oxidation:

  • Primary Pathway : UV irradiation (λ = 254–365 nm) induces nitro-to-nitrite rearrangement, followed by hydroxyl radical attack on the aromatic ring. LC-MS/MS can identify intermediates like quinones or sulfoxides .
  • Secondary Pathway : In aqueous media, hydrolysis of the methylthio group generates 5-nitrophenol, detectable via ion chromatography.
    Experimental Design : Use simulated sunlight (Xe lamp) and ROS scavengers (e.g., NaN₃ for singlet oxygen) to delineate degradation mechanisms .

Methodological: How should researchers analyze trace impurities or by-products in this compound batches?

Methodological Answer:

  • Chromatographic Separation : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against synthetic standards (e.g., 4-nitro isomers) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies impurities via exact mass matching (e.g., m/z 185 for des-methylthio by-products).
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities ≥0.1% .

Advanced: What computational methods predict the environmental fate and toxicity of this compound?

Methodological Answer:

  • QSAR Modeling : Utilize EPI Suite or TEST software to estimate biodegradation half-lives (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for Daphnia magna) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward oxidants (e.g., ozone) in wastewater .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess persistence and bioaccumulation potential .

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